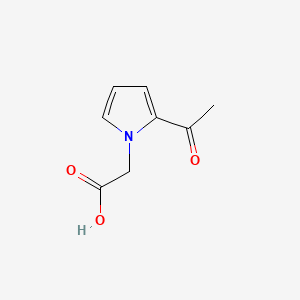

2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid

Beschreibung

Historical Context and Significance of Pyrrole (B145914) Heterocycles in Medicinal Chemistry and Materials Science

The pyrrole heterocycle, a five-membered aromatic ring containing a single nitrogen atom, has a rich history in the sciences. rsc.org Its discovery dates back to the 19th century, and it was soon identified as a fundamental component of many vital natural products, such as the heme in hemoglobin and the chlorophylls (B1240455) in plants. orgsyn.org This foundational role in biological systems spurred extensive research into the synthesis and properties of pyrrole-containing molecules. Over the years, the pyrrole scaffold has become a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous approved drugs. orgsyn.orgsigmaaldrich.com The electronic properties and structural versatility of the pyrrole ring allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. sigmaaldrich.comnih.gov Beyond medicine, pyrrole-based compounds are integral to materials science, where they are used in the development of conductive polymers, dyes, and other functional materials. nih.gov

Overview of Bioactive Pyrrole Derivatives and Their Research Applications

The inherent bioactivity of the pyrrole nucleus has led to its incorporation into a multitude of research applications. mdma.chnih.gov Pyrrole derivatives have been investigated for a wide spectrum of therapeutic uses, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. sigmaaldrich.commdma.ch The ability to readily modify the pyrrole ring at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. This has made the pyrrole scaffold a privileged structure in drug discovery programs. mdma.ch For instance, research has shown that certain pyrrole derivatives can act as enzyme inhibitors, targeting specific proteins involved in disease pathways. nih.govnih.gov

Current Research Landscape Pertaining to 2-Substituted Pyrrole Acetic Acid Motifs

Within the broader family of pyrrole derivatives, those bearing a substituent at the 2-position and an acetic acid moiety at the 1-position have garnered significant interest. The 2-substituted pyrrole acetic acid motif is a key feature in a number of biologically active molecules. For example, compounds with this structural element have been investigated as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. nih.gov The synthesis of these motifs can be approached in various ways, often involving the alkylation of a pre-formed pyrrole ring. The development of efficient synthetic routes to access these compounds is an active area of research, as it opens up avenues for creating diverse libraries of analogs for biological screening. google.com

Rationale for Investigating 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid as a Core Scaffold for Advanced Chemical and Biological Research

The specific compound, 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, presents a compelling case for focused investigation. The rationale for its study is built upon the established importance of its constituent parts. The 2-acetylpyrrole (B92022) unit has been identified as a "cap" group in the design of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. The acetyl group in this position can form crucial interactions with the target enzyme. Furthermore, the acetic acid side chain provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile. The combination of these features in a single molecule suggests that 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid could serve as a valuable scaffold for developing novel enzyme inhibitors and other biologically active probes.

Scope and Objectives of Research on 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid and Its Analogues

The primary objective of research into 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is to fully elucidate its chemical and biological properties. This includes the development of robust and efficient synthetic methods for its preparation. A key synthetic strategy involves the N-alkylation of 2-acetylpyrrole with an appropriate haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. sigmaaldrich.comorgsyn.orgchemspider.com

A significant area of investigation is the potential of this compound and its analogues to act as enzyme inhibitors. Building on the findings that related structures can inhibit enzymes like HDACs and dihydrofolate reductase (DHFR), a key objective is to screen 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid against a panel of relevant enzymes. nih.gov Structure-activity relationship (SAR) studies, where systematic modifications are made to the core scaffold, will be crucial in identifying the key structural features required for potent and selective inhibition. The ultimate goal is to leverage this understanding to design and synthesize novel chemical probes and potential therapeutic leads.

Data Tables

Table 1: Physicochemical Properties of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid | C8H9NO3 | 167.16 | 151163-95-0 |

| 2-Acetylpyrrole | C6H7NO | 109.13 | 1072-83-9 |

| 2-(1H-Pyrrol-2-yl)acetic acid | C6H7NO2 | 125.13 | 79673-53-3 nih.gov |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | C8H11NO2 | 153.18 | 109960-17-0 nih.govnih.gov |

| Ethyl bromoacetate | C4H7BrO2 | 167.00 | 105-36-2 sigmaaldrich.comnih.gov |

| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | C7H9NO | 123.15 | 932-16-1 |

Eigenschaften

CAS-Nummer |

151163-95-0 |

|---|---|

Molekularformel |

C8H9NO3 |

Molekulargewicht |

167.164 |

IUPAC-Name |

2-(2-acetylpyrrol-1-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-9(7)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI-Schlüssel |

JEDMETMFXSGOCH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CN1CC(=O)O |

Synonyme |

1H-Pyrrole-1-acetic acid, 2-acetyl- (9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 2 Acetyl 1h Pyrrol 1 Yl Acetic Acid and Its Chemical Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Identification of Key Precursors for the Pyrrole (B145914) Ring and the Acetic Acid Side Chain

The most logical retrosynthetic disconnection for 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid involves breaking the N-C bond between the pyrrole nitrogen and the acetic acid side chain. This disconnection points to two key precursors: 2-acetylpyrrole (B92022) and a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as a haloacetate.

Another key disconnection strategy involves the formation of the 2-acetylpyrrole ring itself. A common and effective method for synthesizing pyrroles is the Paal-Knorr synthesis. nih.govub.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. ub.edu For the synthesis of 2-acetylpyrrole, the required 1,4-dicarbonyl precursor would be a 1,4-dioxo-pentane derivative.

A summary of the key precursors identified through retrosynthetic analysis is presented in Table 1.

Table 1: Key Precursors for the Synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid

| Target Moiety | Key Precursor | Corresponding Synthetic Reaction |

|---|---|---|

| Acetic Acid Side Chain | Haloacetate (e.g., Ethyl bromoacetate) | N-Alkylation |

| 2-Acetylpyrrole Ring | 2-Acetylpyrrole | N-Alkylation |

Considerations for Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, stereoselectivity is not a primary concern as there are no chiral centers in the final molecule. However, regioselectivity is a crucial aspect, particularly during the formation of the pyrrole ring and its subsequent functionalization.

During the Paal-Knorr synthesis of a 2-substituted pyrrole like 2-acetylpyrrole, the regioselectivity is dictated by the structure of the unsymmetrical 1,4-dicarbonyl precursor. The cyclization reaction must be controlled to yield the desired 2-substituted isomer over other possible regioisomers.

Furthermore, when introducing the acetyl group to a pre-formed pyrrole ring (if that synthetic route is chosen), the inherent reactivity of the pyrrole ring must be considered. Pyrrole is an electron-rich aromatic heterocycle, and electrophilic substitution reactions, such as Friedel-Crafts acylation, typically occur at the C2 position due to the greater stabilization of the cationic intermediate. This inherent regioselectivity can be exploited to install the acetyl group at the desired position.

Established Synthetic Routes for 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid

Several synthetic strategies can be employed to construct 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, leveraging the precursors identified in the retrosynthetic analysis.

Pyrrole N-Alkylation Approaches Utilizing Haloacetates

A straightforward and widely used method for the synthesis of N-substituted pyrroles is the N-alkylation of a pyrrole precursor. In the case of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, this involves the reaction of 2-acetylpyrrole with a haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. nih.gov

The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, making it a more potent nucleophile. Common bases used for this transformation include potassium hydroxide (B78521) nih.gov or potassium carbonate. sigmaaldrich.com The reaction is often facilitated by a phase-transfer catalyst like 18-crown-6 (B118740) when using a solid base in a non-polar solvent. orientjchem.org The initial product of this reaction is the corresponding ester, ethyl 2-(2-acetyl-1H-pyrrol-1-yl)acetate, which can then be hydrolyzed to the desired carboxylic acid under acidic or basic conditions.

Table 2: Reagents and Conditions for N-Alkylation of 2-Acetylpyrrole

| Alkylating Agent | Base | Solvent | Catalyst | Product |

|---|---|---|---|---|

| Ethyl bromoacetate | Potassium hydroxide | Toluene | 18-crown-6 | Ethyl 2-(2-acetyl-1H-pyrrol-1-yl)acetate |

Functional Group Interconversion Strategies from Related Pyrroles

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. This approach can be applied to the synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid from other readily available pyrrole derivatives.

For instance, a pyrrole derivative with a different substituent at the C2 position could potentially be converted to an acetyl group. One possible FGI pathway could involve the oxidation of a 2-ethyl-1H-pyrrol-1-yl acetate (B1210297) derivative. However, controlling the oxidation to yield the ketone without affecting the pyrrole ring or the side chain can be challenging.

Another FGI approach could focus on the modification of the side chain. For example, a pyrrole derivative with a 2-(1H-pyrrol-1-yl)ethanol side chain could be oxidized to the corresponding carboxylic acid. This two-step oxidation would first involve the conversion of the alcohol to an aldehyde, followed by oxidation to the carboxylic acid.

Multi-component Reactions and Condensation Methods

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net The Paal-Knorr synthesis is a classic example of a condensation reaction that can be considered a two-component reaction, which is fundamental to the synthesis of the 2-acetylpyrrole precursor. nih.govub.edu

More advanced MCRs can be employed to construct highly substituted pyrroles in a single step. For example, a one-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines has been reported. This reaction involves the condensation of a 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and various amines in the presence of a catalytic amount of DABCO. While this specific example does not yield the exact target molecule, it demonstrates the feasibility of constructing a 2-substituted pyrrole ring bearing an acetyl group through a multi-component strategy. By carefully selecting the appropriate starting materials, it is conceivable that a similar MCR could be designed to produce 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid or its ester precursor directly.

Advanced Synthetic Strategies for Derivatization and Scaffold Modification

The inherent reactivity of the pyrrole ring, coupled with the functionalities of the acetyl and carboxylic acid groups, provides a versatile platform for a wide range of chemical transformations. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

Installation of Diverse Substituents on the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. wikipedia.org However, the presence of the N-acetic acid and 2-acetyl substituents influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Friedel-Crafts acylation and alkylation reactions can introduce a variety of substituents at the C3, C4, and C5 positions of the pyrrole ring. The use of a protecting group on the pyrrole nitrogen, such as a phenylsulfonyl group, can direct substitution to the C3 position. researchgate.net For instance, Friedel-Crafts acylation on N-substituted pyrroles can be achieved, though yields can be low without an electron-withdrawing group on the ring. researchgate.net

Halogenation: The pyrrole ring can be readily halogenated. For example, iodination and chlorination of substituted benzoylpyrroles have been shown to yield 2,4-disubstituted products. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Heck reactions, offer powerful tools for introducing aryl, heteroaryl, and vinyl groups onto the pyrrole core. Palladium/norbornene-cocatalyzed regioselective alkylation at the C-H bond adjacent to the NH group has been demonstrated for electron-deficient 1H-pyrroles. organic-chemistry.org

A summary of common substitution reactions on the pyrrole ring is presented below:

| Reaction Type | Reagents and Conditions | Position of Substitution |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C3, C4, C5 |

| Halogenation | I₂, Cl₂, Br₂ | C3, C4, C5 |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Various |

| Heck Coupling | Alkene, Pd catalyst, base | Various |

Modification of the Acetyl Group and Carboxylic Acid Moiety

The acetyl and carboxylic acid functional groups are amenable to a wide array of transformations, allowing for extensive derivatization.

Acetyl Group Modifications: The carbonyl group of the acetyl moiety can undergo reduction to an alcohol, which can be further functionalized. It can also serve as a handle for condensation reactions to form larger structures. For example, the acetyl group can be a precursor for the synthesis of more complex side chains.

Carboxylic Acid Derivatization: The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid halides. utexas.eduuomustansiriyah.edu.iq Esterification can be achieved by reacting the corresponding acid with an alcohol under acidic conditions or by reacting an acyl chloride with an alcohol. uomustansiriyah.edu.iqlibretexts.org Amides are readily formed from the more reactive acid derivatives. libretexts.org The reduction of amides using reagents like lithium aluminum hydride yields amines. uomustansiriyah.edu.iq

The following table outlines common derivatizations of the carboxylic acid moiety:

| Derivative | Synthetic Method | Reagents |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst |

| Amide | Acylation of Amines | Amine, Coupling Agent or Acyl Halide |

| Acid Halide | Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| Alcohol (via reduction) | Reduction | Lithium aluminum hydride (LiAlH₄) |

Synthesis of Complex Pyrrole-Fused Systems and Macrocycles

The bifunctional nature of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems and macrocycles.

Ring-Closing Metathesis (RCM): By introducing appropriate unsaturated tethers on the pyrrole nitrogen and another position of the scaffold, RCM can be employed to construct fused rings or macrocyclic structures. Ruthenium-catalyzed RCM on diallylated amines derived from pyrroles can yield pyrrolines, which can then be aromatized. organic-chemistry.org

Intramolecular Condensation Reactions: The acetyl and carboxylic acid functionalities can participate in intramolecular cyclization reactions to form fused ring systems. For example, intramolecular condensation could lead to the formation of pyrrolo[1,2-a]azepine or other related heterocyclic cores.

Multi-component Reactions: Pyrrole derivatives can be synthesized via multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. lucp.net

Catalytic Approaches in the Derivatization Process

Modern catalytic methods play a pivotal role in the efficient and selective derivatization of the 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid framework.

Transition Metal Catalysis: As mentioned, palladium catalysis is extensively used for cross-coupling reactions. organic-chemistry.org Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers provides a route to substituted pyrroles. organic-chemistry.org Copper and nickel have also been used to catalyze the denitrogenative annulation of vinyl azides to form pyrroles. researchgate.net

Organocatalysis: Organocatalysts can be employed for various transformations, offering a metal-free alternative. For example, bio-sourced organic acids like citric acid have been used as catalysts in the synthesis of N-substituted pyrroles. lucp.net

Biocatalysis: The use of enzymes for selective modifications is a growing area, offering high chemo-, regio-, and stereoselectivity under mild conditions.

Protecting Group Chemistry in Multi-step Syntheses

In multi-step syntheses involving complex pyrrole derivatives, the judicious use of protecting groups is often necessary to mask reactive functionalities and ensure the desired reaction outcome.

N-Protection of the Pyrrole Ring: The pyrrole nitrogen is often protected to prevent unwanted side reactions and to control the regioselectivity of substitutions on the pyrrole ring. researchgate.net Common protecting groups for pyrroles include sulfonyl groups (e.g., tosyl, benzenesulfonyl) and various alkyl and aryl groups. researchgate.net The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable. semanticscholar.org N-alkoxycarbonyl groups are also emerging as a useful class of protecting groups for pyrroles. nih.gov

Protection of the Carboxylic Acid: The carboxylic acid group may need to be protected, typically as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), to prevent its interference in reactions targeting other parts of the molecule. utsouthwestern.edu

Protection of the Acetyl Group: The acetyl group can be protected as a ketal or acetal (B89532) if it is necessary to perform reactions that are incompatible with a ketone functionality.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid and its derivatives is an important consideration for developing more sustainable and environmentally friendly processes. researchgate.netsemanticscholar.orgconicet.gov.ar

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are often highly atom-economical. lucp.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes the use of water, ionic liquids, or solvent-free conditions. lucp.net For instance, replacing acetic acid with the less volatile and recyclable lactic acid has been explored in pyrrole synthesis. semanticscholar.org

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can reduce waste and allow for easier separation and recycling. nih.gov Nanoparticle catalysts are also being investigated for the green synthesis of pyrroles. lucp.netnih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, ultrasound irradiation, or mechanochemical methods like ball milling. lucp.netresearchgate.netconicet.gov.ar These techniques can often lead to shorter reaction times and higher yields. lucp.netsemanticscholar.org

By integrating these principles, the synthesis of this important class of compounds can be made more efficient, cost-effective, and environmentally benign. researchgate.netconicet.gov.ar

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in the synthesis of N-substituted pyrroles as it directly influences the regioselectivity of the alkylation reaction. The pyrrolyl anion, formed by deprotonation of the N-H bond, is an ambident nucleophile, meaning it can react at either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation). The solvent medium plays a pivotal role in directing the reaction towards the desired N-alkylation product.

Polar aprotic solvents are highly effective in promoting N-alkylation. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are known to solvate the metal cation of the pyrrole salt, leading to a "freer" and more reactive nucleophilic anion. cdnsciencepub.comresearchgate.net This separation of the ion pair favors the reaction at the more electronegative nitrogen atom. researchgate.net In contrast, less polar solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or non-polar hydrocarbon solvents like arenes and alkanes, tend to keep the ion pair closely associated, which can lead to an increased proportion of C-alkylation products. cdnsciencepub.com

The effect of the solvent on the N-alkylation versus C-alkylation ratio (N/C ratio) is significant. For instance, the reaction of pyrrolylpotassium with allyl halides showed a dramatic shift in the N/C ratio from 4:1 in ethers to 1:6 in alkanes, demonstrating the profound impact of the reaction medium. cdnsciencepub.com For the synthesis of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid, achieving high selectivity for N-alkylation is paramount to avoid the formation of unwanted C-alkylated isomers and simplify purification.

Modern, sustainable approaches also consider alternative reaction media. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), have been utilized for highly regioselective N-alkylation of pyrrole with alkyl halides, often resulting in excellent yields. organic-chemistry.org In some cases, solvent-free syntheses, particularly for the formation of the pyrrole ring itself via the Paal-Knorr reaction, represent an environmentally benign option by eliminating volatile organic compounds. orgsyn.org

Table 1: Effect of Solvent on the Regioselectivity of Pyrrole Alkylation

| Solvent | Solvent Type | Typical Outcome | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High yield of N-alkylation | researchgate.net |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Favors N-alkylation | researchgate.netorganic-chemistry.org |

| Hexamethylphosphoramide (HMPA) | Polar Aprotic | Strong promoter of N-alkylation | cdnsciencepub.comresearchgate.net |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Mixture of N- and C-alkylation | cdnsciencepub.com |

| Diethyl Ether | Polar Aprotic (Ethereal) | Increased C-alkylation | cdnsciencepub.com |

| Benzene / Toluene | Non-polar Aromatic | Predominantly C-alkylation | cdnsciencepub.com |

Catalyst Design for Sustainable Synthesis

In the context of N-alkylation, the term "catalyst" often refers to the base used to deprotonate the pyrrole ring, as well as additives that facilitate the reaction. The design of this system is crucial for efficiency, selectivity, and sustainability.

The choice of the counter-ion to the pyrrolyl anion has a well-documented effect on the N/C alkylation ratio. "Hard" cations like Mg²⁺ from Grignard reagents almost exclusively lead to C-alkylation. cdnsciencepub.com Conversely, "softer" cations like K⁺ or large quaternary ammonium (B1175870) ions (NR₄⁺) favor N-alkylation. cdnsciencepub.com Therefore, bases such as potassium hydroxide (KOH) or potassium superoxide (B77818) are preferred over sodium hydride (NaH) or Grignard reagents when N-substitution is the goal. cdnsciencepub.comresearchgate.netnih.gov

Phase-transfer catalysis (PTC) is a powerful technique for achieving N-alkylation under mild and efficient conditions. This method typically involves a biphasic system (e.g., organic solvent and aqueous alkali) with a phase-transfer catalyst, such as a quaternary ammonium salt. The catalyst transports the pyrrolyl anion from the aqueous or solid phase into the organic phase where it reacts with the alkylating agent. This approach avoids the need for expensive, anhydrous solvents and strong, hazardous bases. cdnsciencepub.com The use of crown ethers, like 18-crown-6, in conjunction with a base like potassium superoxide can also enhance N-alkylation yields by sequestering the potassium ion and increasing the nucleophilicity of the pyrrole anion. nih.gov

For a more sustainable synthesis, recent research has focused on minimizing hazardous reagents. The use of milder bases like potassium carbonate (K₂CO₃) in DMF is an effective system for N-alkylation. organic-chemistry.org Furthermore, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate N-alkylation reactions without the need for metal catalysts. researchgate.net Some innovative catalyst-free methods have emerged, utilizing reactive alkylating agents like propylene (B89431) carbonate under neat (solvent-free) conditions, which represents a significant step towards greener chemical processes. mdpi.com While many metal-based catalysts (e.g., based on Fe, Ru, Alumina) are highly effective for creating the pyrrole ring scaffold itself, they are generally not employed for the subsequent N-alkylation step. nih.govmdpi.comresearchgate.net

Table 2: Comparison of Catalytic/Base Systems for N-Alkylation of Pyrroles

| System | Type | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|---|

| KOH / DMSO | Strong Base / Polar Solvent | High yields for N-alkylation. | Effective, but DMSO can be difficult to remove. | researchgate.net |

| NaH / DMF | Strong Base / Polar Solvent | Common, effective method. | NaH is flammable and requires careful handling. | - |

| K₂O₂ / 18-Crown-6 | Base / Additive | Enhanced reactivity and yield. | Crown ethers can be toxic and expensive. | nih.gov |

| K₂CO₃ / DMF | Mild Base / Polar Solvent | Milder, safer alternative to hydrides. | Reduced hazard profile. | organic-chemistry.org |

| Quaternary Salt / KOH / H₂O | Phase-Transfer Catalysis | Avoids anhydrous solvents; uses inexpensive base. | Reduces use of volatile organic solvents. | cdnsciencepub.com |

Reaction Efficiency and Atom Economy Considerations

The efficiency of a synthetic route is assessed by metrics that go beyond the traditional percentage yield. Green chemistry principles emphasize the importance of atom economy, which measures the proportion of reactant atoms that are incorporated into the final desired product. mdpi.comresearchgate.net

The synthesis of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid via N-alkylation is a substitution reaction. This class of reaction is inherently less atom-economical than addition or rearrangement reactions, as it generates byproducts. researchgate.net In the reaction between 2-acetylpyrrole and a haloacetic acid (e.g., bromoacetic acid), the hydrogen from the pyrrole's N-H and the halogen from the acid are eliminated as a hydrohalic acid (HBr) byproduct.

The theoretical atom economy for this transformation can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction of 2-acetylpyrrole with bromoacetic acid: C₆H₇NO + C₂H₃BrO₂ → C₈H₉NO₃ + HBr

This calculation reveals that a significant portion of the reactant mass is converted into waste, even if the reaction proceeds with a 100% yield. Maximizing atom economy is a key goal of sustainable synthesis. While the substitution route is straightforward, alternative, more atom-economical routes like addition reactions would be preferable from a green chemistry perspective, though they may not be as synthetically accessible. nih.govresearchgate.net

Table 3: Atom Economy Calculation for the Synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Acetylpyrrole | C₆H₇NO | 109.13 | Reactant |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | Reactant |

| Total Reactant Mass | 248.08 | ||

| 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid | C₈H₉NO₃ | 167.16 | Desired Product |

| Hydrogen Bromide | HBr | 80.92 | Byproduct |

| Atom Economy | 67.4% | (167.16 / 248.08) * 100 |

Advanced Analytical Characterization in Research of 2 2 Acetyl 1h Pyrrol 1 Yl Acetic Acid Derivatives

Spectroscopic Techniques for Structural Elucidation of Novel Analogues

Spectroscopic methods are indispensable for elucidating the intricate molecular structures of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a detailed and confident characterization of novel analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

¹H NMR Spectroscopy is fundamental in determining the number and type of protons in a molecule. For derivatives of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid, the proton spectrum reveals characteristic signals for the pyrrole (B145914) ring protons, the acetyl group methyl protons, and the protons of the acetic acid moiety. The chemical shifts (δ) of the pyrrole ring protons are typically found in the aromatic region and are influenced by the electronic nature of substituents on the ring. ipb.pt For instance, electron-withdrawing groups tend to shift the signals of nearby protons downfield. ipb.pt The N-H proton of the pyrrole ring can sometimes present as a broad signal, the observation of which can be dependent on factors like solvent and temperature. libretexts.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid gives rise to a distinct signal. The chemical shifts of the carbonyl carbons from the acetyl and carboxylic acid groups are particularly diagnostic, appearing significantly downfield. For example, in a related compound, ethyl 5-(2-acetyl-1H-pyrrol-1-yl)pentanoate, the acetyl carbonyl carbon appears at δ 188.3 ppm, while the ester carbonyl carbon is at δ 173.4 ppm. nih.gov The carbons of the pyrrole ring typically resonate in the range of δ 108-131 ppm. nih.gov

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for establishing connectivity within the molecule.

COSY spectra reveal correlations between protons that are coupled to each other, helping to piece together fragments of the molecule by identifying neighboring protons. emerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

TOCSY (Total Correlation Spectroscopy) can identify all protons within a spin system, even if they are not directly coupled. ipb.pt

A representative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid, is provided below. These values are estimates and can vary based on the solvent and the presence of other substituents.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole H-3 | ~6.2 | ~110 |

| Pyrrole H-4 | ~6.8 | ~120 |

| Pyrrole H-5 | ~7.0 | ~130 |

| Acetyl CH₃ | ~2.4 | ~27 |

| Acetic Acid CH₂ | ~4.9 | ~50 |

| Acetyl C=O | - | ~188 |

| Acetic Acid C=O | - | ~172 |

| Pyrrole C-2 | - | ~132 |

| Pyrrole N-H | Variable | - |

| Data is estimated based on typical values for similar structures. |

The application of these advanced NMR techniques provides a comprehensive and detailed structural analysis, which is essential for the unambiguous characterization of novel 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to identify the functional groups present in molecules by probing their vibrational modes.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. While the principles differ from IR, the information obtained is also related to molecular vibrations. A key advantage of Raman spectroscopy is that symmetric vibrations and non-polar bonds often produce strong signals, which may be weak or absent in the IR spectrum. For example, the C=C stretching modes in the pyrrole ring are often prominent in the Raman spectrum. cdnsciencepub.com The study of polypyrrole, a related polymer, shows that Raman spectra are sensitive to the electronic state of the polymer, with variations in band positions and intensities observed with changes in excitation source. cdnsciencepub.com

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. A table of expected characteristic vibrational frequencies for derivatives of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| N-H (Pyrrole) | Stretching | ~3400-3200 | ~3400-3200 |

| C-H (Aromatic/Aliphatic) | Stretching | ~3100-2850 | ~3100-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1725-1700 | Variable |

| C=O (Acetyl Ketone) | Stretching | ~1680-1660 | Strong |

| C=C (Pyrrole Ring) | Stretching | ~1600-1450 | Strong |

| C-N (Pyrrole Ring) | Stretching | ~1350-1250 | Variable |

| Data is estimated based on typical values for similar structures. |

The analysis of IR and Raman spectra is a critical step in confirming the presence of key functional groups in newly synthesized analogues of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid, thereby corroborating the proposed molecular structures.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool in the characterization of novel 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives, providing crucial information about their molecular weight and structural features through fragmentation analysis.

The primary application of MS in this context is the confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or quadrupole time-of-flight (QTOF), can determine the molecular mass with high accuracy, allowing for the deduction of the elemental composition. nih.gov This is a critical step in verifying that the desired product has been formed.

Fragmentation analysis provides further structural insights. In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For 2-substituted pyrrole derivatives, the fragmentation pathways are significantly influenced by the nature of the side-chain substituents. nih.gov Common fragmentation patterns for compounds with side chains bearing aromatic groups at the 2-position of the pyrrole ring include the loss of water (H₂O), aldehydes, and even the pyrrole moiety itself from the protonated molecular ion ([M+H]⁺). nih.gov In contrast, derivatives with non-phenyl-substituted side chains might primarily exhibit losses of H₂O, alcohols, and C₃H₆. nih.gov

A hypothetical fragmentation pattern for 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid is presented in the table below, illustrating potential fragments that could be observed in an MS/MS experiment.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 168.06 [M+H]⁺ | 150.05 | H₂O | Loss of water from the carboxylic acid |

| 168.06 [M+H]⁺ | 124.04 | CO₂ | Decarboxylation of the acetic acid moiety |

| 168.06 [M+H]⁺ | 110.06 | CH₂COOH | Loss of the acetic acid side chain |

| 168.06 [M+H]⁺ | 94.06 | C₂H₂O₂ | Loss of the acetyl group |

| Theoretical m/z values for the protonated molecule. |

By carefully analyzing the fragmentation data, researchers can piece together the structural components of the molecule, confirming the connectivity of the acetyl group, the pyrrole ring, and the acetic acid side chain. This detailed structural information is invaluable for the unambiguous identification of novel derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the compound. For derivatives of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid, UV-Vis spectroscopy is particularly useful for characterizing the conjugated π-electron system of the pyrrole ring and the attached chromophores.

The UV-Vis spectrum of a typical pyrrole derivative will exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions and are characteristic of conjugated systems like the pyrrole ring.

n → π transitions* involve the excitation of a non-bonding electron (for example, from the oxygen of the acetyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. The presence of the acetyl group, being a chromophore, in conjugation with the pyrrole ring will influence the λmax. Substituents on the pyrrole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For instance, increasing solvent polarity can lead to a bathochromic shift, indicating enhanced solvent-solute interactions and delocalization of the π bonding orbitals. researchgate.net

A representative table of expected UV-Vis absorption data for a generic 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivative in a polar solvent is shown below.

| Electronic Transition | Typical λmax Range (nm) | Description |

| π → π | 240 - 300 | High-intensity absorption due to the conjugated pyrrole system. researchgate.net |

| n → π | 185 - 240 | Lower-intensity absorption associated with the carbonyl group. researchgate.net |

| Data is estimated based on typical values for similar structures and may vary depending on the specific derivative and solvent. |

While UV-Vis spectroscopy may not provide as detailed structural information as NMR or MS, it is a valuable and straightforward technique for confirming the presence of the conjugated system and for studying the electronic properties of novel 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid analogues. It is also widely used in conjunction with HPLC as a detection method.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the separation, isolation, and purity assessment of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. It is extensively used in the research of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives for both purity assessment of the final products and for the isolation of specific compounds from reaction mixtures.

In a typical Reversed-Phase HPLC (RP-HPLC) setup, which is commonly used for these types of compounds, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

For the analysis of 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives, a mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) to control the pH. pensoft.netpensoft.netpensoft.net The pH of the mobile phase is a critical parameter, especially for acidic compounds like these, as it affects their ionization state and, consequently, their retention time. Detection is typically carried out using a UV-Vis detector, set at a wavelength where the analyte absorbs strongly. pensoft.netpensoft.net

Purity assessment by HPLC involves analyzing the synthesized compound and observing the resulting chromatogram. An ideal, pure compound would show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. For drug substances, it is not uncommon to have purity specifications in the range of 98-102%. chromforum.org

Isolation of a specific derivative can be achieved using preparative HPLC, which employs larger columns and higher flow rates to handle larger sample quantities. sielc.com This is particularly useful for purifying the target compound from byproducts or unreacted starting materials.

A table illustrating a typical set of HPLC conditions for the analysis of a 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivative is provided below.

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netpensoft.net |

| Detection | UV at a specific wavelength (e.g., 225 nm or 272 nm) researchgate.netpensoft.net |

| Column Temperature | 25-30 °C researchgate.netpensoft.net |

| These conditions are illustrative and would require optimization for specific derivatives. |

The validation of the HPLC method is crucial to ensure its reliability and includes parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netpensoft.netnih.gov A validated HPLC method is indispensable for the quality control and characterization of novel 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. chromatographyonline.com In the context of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid derivatives, its primary application is for purity assessment and the identification of volatile side-products or intermediates.

However, the parent compound and its derivatives that retain the carboxylic acid moiety are generally non-volatile and may undergo thermal decomposition at the high temperatures used in GC injectors. Therefore, direct analysis is often not feasible. To overcome this, a chemical derivatization step is typically employed to convert the non-volatile carboxylic acid group into a more volatile and thermally stable functional group, such as an ester (e.g., methyl or ethyl ester). sielc.com This process increases the analyte's volatility, allowing it to be readily analyzed by GC-MS.

Once derivatized, GC-MS analysis can provide critical information. The gas chromatograph separates the derivatized target compound from any volatile impurities, such as residual starting materials or byproducts from the synthesis. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum or "fingerprint" for each component. This allows for positive identification by comparing the obtained spectra with library data (e.g., NIST) or by interpreting the fragmentation pattern. nist.gov The relative peak areas in the chromatogram can be used to estimate the purity of the volatile components of the sample. For trace-level contaminants, GC-MS offers high sensitivity, capable of detecting impurities at parts-per-billion (ppb) concentrations. gcms.cz

For derivatives that are inherently non-volatile and resistant to derivatization, Pyrolysis-GC-MS (Py-GC/MS) presents an alternative. This technique involves the controlled thermal degradation of the sample into smaller, more volatile fragments, which are then separated and identified by GC-MS. researchgate.netnih.gov The resulting pyrogram is a reproducible fingerprint that can be used to characterize the original macromolecular structure. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of a Volatile Ester Derivative

| Parameter | Example Setting | Purpose |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) | Separates individual compounds in the mixture based on their boiling points and interactions with the stationary phase. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Transports the vaporized sample through the column. |

| Oven Program | Initial temp 70°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min | A temperature gradient that allows for the sequential elution of compounds with different boiling points, ensuring good separation. |

| MS Interface Temp. | 280 °C | Prevents condensation of eluted compounds as they transfer from the GC to the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules in a reproducible manner to generate a characteristic mass spectrum for identification. nist.gov |

| Mass Range | 40-550 amu | Defines the range of mass-to-charge ratios scanned by the detector to capture all relevant fragment ions. |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. acs.org In the synthesis of derivatives of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, TLC is used to qualitatively track the consumption of starting materials and the formation of the desired product. libretexts.orgchemistryhall.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. rsc.org Alongside the reaction mixture, spots of the starting materials are also applied as references. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is often used to help differentiate between two spots with very similar retention factors (Rf). libretexts.org

The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical; it is selected to achieve a clear separation between the spots of the reactants and the product. Generally, more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Rf value, while less polar compounds travel further and have a higher Rf value. acs.org

After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. chemistryhall.com Alternatively, the plate can be dipped into a chemical staining solution, such as potassium permanganate (B83412) or vanillin, which reacts with the compounds to produce colored spots. rsc.orgnih.gov By observing the disappearance of the starting material spot and the appearance and intensification of a new product spot over time, a chemist can determine when the reaction is complete and ready for work-up and purification. acs.org

Table 2: Example of TLC Monitoring for the Esterification of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid

| Lane on TLC Plate | Observation at Reaction Start (t=0) | Observation at Reaction Completion (t=4h) | Interpretation |

| 1. Starting Material (SM) | A single spot is visible at Rf = 0.20. | A single spot is visible at Rf = 0.20. | This lane serves as the reference for the position of the starting carboxylic acid. |

| 2. Co-spot (SM + RM) | A single, slightly elongated spot is visible at Rf = 0.20. | Two distinct spots are visible at Rf = 0.20 and Rf = 0.65. | Confirms the identity of the starting material spot in the reaction mixture and shows clear separation from the product spot. libretexts.org |

| 3. Reaction Mixture (RM) | A strong spot is visible at Rf = 0.20, corresponding to the starting material. | The spot at Rf = 0.20 has completely disappeared. A new, strong spot is visible at a higher Rf = 0.65. | The starting material (more polar carboxylic acid) has been consumed and converted into the less polar ester product, which travels further up the plate. The reaction is complete. acs.orgrsc.org |

| Eluent System: 3:1 Hexane:Ethyl Acetate (B1210297). Visualization: UV light (254 nm) and potassium permanganate stain. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

When a derivative of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid can be grown as a single crystal of sufficient quality, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice, revealing unambiguous details about bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. researchgate.net

The analysis can also reveal subtle conformational preferences, such as the orientation of the acetyl and acetic acid side chains relative to the pyrrole ring. Studies on related structures have shown that the substitution pattern on the pyrrole ring can dictate the orientation of functional groups, which in turn affects molecular properties. acs.org The data generated, including unit cell parameters, space group, and atomic coordinates, serve as the ultimate proof of structure for a newly synthesized compound.

Table 3: Hypothetical X-ray Crystallographic Data for a Derivative

| Parameter | Example Data | Significance |

| Chemical Formula | C₁₀H₁₁NO₃ | Confirms the elemental composition of the crystallized molecule. |

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell, which dictates the arrangement of molecules in the crystal. researchgate.net |

| Unit Cell Dimensions | a = 7.7 Å, b = 8.4 Å, c = 22.5 Å, β = 98.5° | Precise measurements of the lengths and angles of the repeating unit that builds the crystal. researchgate.net |

| Key Bond Length | N1–C(acetyl) = 1.38 Å; C(carbonyl)–O = 1.23 Å | Provides exact distances between atoms, confirming bonding patterns and revealing any electronic effects. |

| Key Torsion Angle | C2–C1–N1–C(side chain) = -175.8° | Defines the conformation and spatial orientation of the side chain relative to the pyrrole ring. |

| Hydrogen Bonding | Intermolecular N-H···O=C distance of 2.85 Å | Confirms the presence and geometry of key non-covalent interactions that stabilize the crystal packing. nih.gov |

Biological Investigations of 2 2 Acetyl 1h Pyrrol 1 Yl Acetic Acid and Its Analogues

Enzyme Inhibition Studies and Target Identification

The unique structural features of the 2-(2-acetyl-1H-pyrrol-1-yl)acetic acid scaffold have prompted researchers to evaluate its potential as an inhibitor of several important enzyme systems involved in various pathological conditions. The following subsections detail the findings from these biological investigations.

Inspired by the structural similarity between the natural product N-(3-carboxypropyl)-2-acetyl pyrrole (B145914) and the known HDAC inhibitor phenylbutyric acid, a series of novel HDAC inhibitors incorporating an N-linked 2-acetylpyrrole (B92022) cap was designed and synthesized. Within this series, a standout compound, compound 20 , which features the 2-acetylpyrrole moiety, demonstrated significant inhibitory activity against HDAC1. mdpi.combroadpharm.com

Further biological evaluation revealed that compound 20 could effectively increase the acetylation levels of histone H3. mdpi.combroadpharm.com This is a key indicator of HDAC inhibition, as HDACs are responsible for removing acetyl groups from histones. By inhibiting this action, compound 20 promotes a more open chromatin structure, which can influence gene expression. While specific IC₅₀ values for HDAC3 and HDAC6 for this particular analogue were not detailed in the primary studies, the potent activity against HDAC1 and the observed downstream effects on histone acetylation underscore the potential of the 2-acetylpyrrole scaffold as a building block for new HDAC inhibitors. mdpi.com

Table 1: HDAC1 Inhibitory Activity of Analogue Compound 20

| Compound | Target Enzyme | Activity |

|---|

Note: Specific IC₅₀ value not provided in the source.

A study focused on pyrrole derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) has provided valuable insights into the anti-inflammatory potential of compounds structurally related to 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid. The research highlighted that pyrrole derivatives containing an acetic acid group at the first position of the pyrrole ring exhibited notable inhibitory activity against both COX isoforms. mdpi.com

The investigation revealed that the presence of a small acidic group at position 1 of the pyrrole ring was a key determinant for effective inhibition of both COX-1 and COX-2. mdpi.com Several of the synthesized compounds in this study demonstrated significant inhibitory potential, with some even surpassing the activity of the well-known COX-2 inhibitor, celecoxib. This suggests that the pyrrole-1-yl acetic acid scaffold is a promising framework for the development of new anti-inflammatory agents.

Table 2: COX Inhibition by Pyrrole Acetic Acid Analogues

| Compound Analogue | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 4g | High Inhibition | High Inhibition |

| 4h | High Inhibition | High Inhibition |

| 4k | High Inhibition | High Inhibition |

| 4l | High Inhibition | High Inhibition |

Note: The source indicates high activity but does not provide specific IC₅₀ values in the abstract. The compounds listed are analogues with a pyrrole-1-yl acetic acid core.

In the search for new antitubercular agents, researchers have synthesized and evaluated a series of novel pyrrole derivatives for their ability to inhibit key mycobacterial enzymes, including dihydrofolate reductase (DHFR). A study on new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated that these compounds can act as dual inhibitors of both DHFR and enoyl-acyl carrier protein reductase (ENR). mdpi.com

The in vitro assessment of the inhibitory activity against Mycobacterium tuberculosis DHFR (MtDHFR) revealed that several of the synthesized pyrrole derivatives displayed significant inhibitory potential. researchgate.net These findings are particularly relevant as DHFR is a well-established target for antimicrobial drugs, and the development of new inhibitors is crucial to combat drug resistance. The study underscores the versatility of the pyrrole scaffold in the design of enzyme inhibitors.

Table 3: MtDHFR Inhibition by Pyrrole Benzohydrazide Analogues

| Compound Analogue | MtDHFR Inhibition IC₅₀ (µM) |

|---|---|

| 5b | 23 |

| 6d | >153 |

Note: These compounds are structurally distinct analogues, featuring a 4-(pyrrol-1-yl)benzoyl moiety. researchgate.net

The same study that identified pyrrole derivatives as DHFR inhibitors also investigated their activity against another critical enzyme in mycobacterial fatty acid synthesis, enoyl-acyl carrier protein reductase (ENR), also known as InhA. mdpi.com The research demonstrated that the synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides exhibited dual inhibitory action against both ENR and DHFR. mdpi.comresearchgate.net

The inhibition of ENR is a key mechanism of action for the frontline tuberculosis drug isoniazid. The discovery of new compounds that can target this enzyme is of high interest. The study showed that several of the pyrrole derivatives had good to moderate inhibitory activity against InhA, with IC₅₀ values indicating a promising potential for further development. researchgate.net

Table 4: Enoyl-ACP Reductase (InhA) Inhibition by Pyrrole Benzohydrazide Analogues

| Compound Analogue | InhA Inhibition (% at 50 µM) |

|---|---|

| 5b | 48% |

| 6d | 51% |

Note: These compounds are structurally distinct analogues, featuring a 4-(pyrrol-1-yl)benzoyl moiety. researchgate.net

The structural motif of an acetyl group attached to an aromatic ring, as seen in 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, has been explored in the context of monoamine oxidase (MAO) inhibition. A study on C5-substituted 2-acetylphenol analogs revealed them to be potent and selective inhibitors of MAO-B. While these compounds feature a phenol (B47542) ring instead of a pyrrole ring, the presence of the 2-acetyl group is a shared feature. The research indicated that substitution at the C5 position of the 2-acetylphenol moiety was critical for high-potency MAO-B inhibition. nih.gov

In a separate line of investigation focusing on cholinesterase inhibition, a series of 1,3-diaryl-pyrrole derivatives were synthesized and evaluated. These compounds, while structurally different from 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, are based on the pyrrole core. The study found that several of these pyrrole derivatives were selective inhibitors of butyrylcholinesterase (BChE), with some showing activity comparable to the standard drug donepezil. This highlights the potential of the pyrrole scaffold in designing selective cholinesterase inhibitors. nih.gov

Table 5: MAO-B and BChE Inhibition by Analogue Compounds

| Analogue Class | Target Enzyme | Notable Activity |

|---|---|---|

| C5-substituted 2-acetylphenols | MAO-B | IC₅₀ values <0.01 µM for several analogues nih.gov |

The pyrrole scaffold has also been utilized in the development of inhibitors for bacterial DNA gyrase, a crucial enzyme for bacterial survival. A notable class of these inhibitors are the N-phenylpyrrolamides. Research into this class of compounds has led to the discovery of potent inhibitors of Escherichia coli DNA gyrase. plos.org

While these N-phenylpyrrolamides are structurally more complex than 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, they share the core pyrrole ring. The most potent inhibitors in this series exhibited low nanomolar IC₅₀ values against E. coli DNA gyrase, demonstrating the effectiveness of the pyrrole moiety in targeting this bacterial enzyme. Importantly, these compounds showed selectivity for the bacterial enzyme over human topoisomerase IIα. plos.org

Table 6: DNA Gyrase Inhibition by N-Phenylpyrrolamide Analogues

| Compound Analogue | Target Enzyme | IC₅₀ (nM) |

|---|

Note: The compounds are structurally distinct N-phenylpyrrolamide analogues. plos.org

Other Receptor or Enzyme Modulations

Analogues of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid have been identified as potent modulators of various enzymes, highlighting the therapeutic potential of the pyrrole-acetic acid core structure.

Substituted pyrrol-1-ylacetic acids have demonstrated significant inhibitory activity against aldose reductase, an enzyme implicated in the development of diabetic complications. nih.gov A study focusing on 3-aroyl and 2,4-bis-aroyl derivatives identified [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid as the most active compound, with a potency comparable to established aldose reductase inhibitors. nih.gov Another related compound, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was also found to inhibit aldose reductase. nih.gov

Beyond metabolic enzymes, pyrrole derivatives have been developed as inhibitors of protein kinases, which are crucial in cancer progression. nih.govualberta.ca Specifically, certain pyrrole derivatives can bind to and inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in oncology. nih.gov

In the context of neurodegenerative diseases, pyrrole-based compounds have shown promise as enzyme inhibitors. nih.govresearchgate.net Novel pyrrole-based hydrazide–hydrazones were identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.govresearchgate.net Furthermore, a series of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were designed and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1), two key enzymes in the pathology of Alzheimer's disease. nih.gov

Cellular Activity Studies (In Vitro Models)

In vitro studies using various cell lines have been instrumental in elucidating the cellular effects of pyrrole-acetic acid analogues, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, as well as their mechanisms of inducing programmed cell death.

The pyrrole scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives showing activity against a range of human cancer cell lines. ualberta.canih.govnih.gov While specific data on the activity of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid against A549 (lung carcinoma) and RPMI-8226 (multiple myeloma) cell lines are not extensively documented, studies on related pyrrole derivatives demonstrate significant cytotoxic and antiproliferative effects in other cancer cell lines.

A series of novel pyrrole derivatives were tested for their antitumor activity against human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). nih.govmdpi.com Several of these compounds demonstrated dose- and time-dependent cytotoxic activity against all tested tumor cell lines. mdpi.com For instance, after treatment with a 200 μM concentration of compound 4d (a pyrrole derivative), the viability of LoVo cells was reduced to just 19.06%. nih.govmdpi.com Similarly, other analogues showed notable decreases in cell viability, as detailed in the table below. mdpi.com The anticancer effects of pyrrole derivatives are often attributed to their ability to inhibit critical cellular pathways, such as those involving tyrosine kinases and Bcl-2 proteins, leading to apoptosis and cell cycle arrest. ualberta.caresearchgate.net

Table 1: Cytotoxic Effects of Pyrrole Derivatives on Various Cancer Cell Lines

The pyrrole nucleus is a key component in compounds designed for anti-inflammatory purposes. scirp.org The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is due to the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins. scirp.org Studies have shown that certain pyrrole derivatives can act as COX inhibitors. scirp.org

In one study, two pyrrole derivatives, MI-1 and D1 , demonstrated antioxidant activity in inflamed colonic tissue, reducing lipid and protein peroxidation products by 43-67% and increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase. nih.gov This antioxidant effect suggests a mechanism for their anti-inflammatory properties. nih.gov Another investigation into novel pyrazole (B372694) analogues, which are structurally related to pyrroles, found that several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov

Pyrrole-containing compounds have emerged as candidates for the treatment of neurodegenerative disorders due to their neuroprotective properties. mdpi.com A study investigating a series of pyrrole-containing azomethine compounds demonstrated significant neuroprotective and antioxidant effects in an in vitro model of neurotoxicity. mdpi.com When SH-SY5Y neuroblastoma cells were subjected to oxidative stress induced by hydrogen peroxide, pre-treatment with these pyrrole derivatives offered significant protection. mdpi.com

Several of the tested compounds exhibited low toxicity and provided strong protective effects at concentrations as low as 1 µM. mdpi.com The mechanism of this neuroprotection is linked to their antioxidant properties, including the ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in neuronal cell death. mdpi.com

Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects, and pyrrole derivatives are no exception. ualberta.caresearchgate.net The simple molecule acetic acid is known to induce a mitochondria-dependent apoptotic pathway in yeast, which involves the accumulation of reactive oxygen species (ROS), chromatin condensation, and the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

More complex pyrrole derivatives have been shown to induce apoptosis in malignant cells. nih.gov The anticancer activity of pyrrole compounds is often linked to their ability to trigger apoptosis by modulating the expression of key regulatory proteins. ualberta.ca This can involve the inhibition of anti-apoptotic proteins, such as Bcl-2, and the activation of pro-apoptotic proteins. ualberta.caresearchgate.net For example, some pyrrole derivatives have been shown to induce apoptosis in cancer cells by acting as competitive inhibitors of EGFR and VEGFR, which disrupts downstream signaling pathways that promote cell survival. nih.gov

Table of Mentioned Compounds

Compound Name Structure/Class 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid Pyrrole Acetic Acid Derivative [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid Pyrrole Acetic Acid Derivative [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid Pyrrole Acetic Acid Derivative Pyrrole-based hydrazide–hydrazones Pyrrole Derivatives Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide Pyrrole Derivatives 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid Pyrrole Carboxylic Acid Derivative Pyrrole derivative 4a, 4b, 4d, 4e Fused Pyrrole Derivatives Pyrrole derivative 3a, 3b, 3c, 3d, 3e Substituted Pyrrole Derivatives MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) Pyrrole Derivative D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one) Pyrrole Derivative O-propargylated-N-acetylpyrazole Pyrazole Analogue Pyrrole-containing azomethine compounds Pyrrole Derivatives Ciprofloxacin Fluoroquinolone Antibiotic Clotrimazole Azole Antifungal Acetic acid Carboxylic Acid

In Vivo Preclinical Studies (Animal Models)

In vivo preclinical studies are crucial for understanding the biological effects of a compound within a living organism. These studies, typically conducted in animal models, provide insights into a compound's potential therapeutic efficacy, how it is processed by the body, and where it accumulates. The following subsections summarize the available in vivo data for 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid.

A comprehensive search of scientific literature and databases did not yield any specific studies on the in vivo pharmacological evaluation of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid in any disease models, including malaria in mice. While research exists on other pyrrole-containing compounds and their potential antimalarial activities, no data was found that specifically investigates the efficacy of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid in this or any other disease model.

There is currently no available information from preclinical animal models detailing the metabolic fate of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) in animal systems have not been identified in the public domain. Therefore, its metabolic pathways, the formation of any metabolites, and its rate of clearance in preclinical models remain uncharacterized.

No biodistribution studies for 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid in animal systems have been found in the reviewed literature. Consequently, there is no data to describe the distribution and accumulation of this specific compound in various organs and tissues of animal models following administration.

Computational and Theoretical Investigations

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This helps in understanding the binding mechanism and can be used to screen virtual libraries of compounds.

Ligand-Protein Binding Mode Predictions

No specific studies predicting the ligand-protein binding modes for 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid have been published. Research on other pyrrole-containing molecules shows they can act as inhibitors for various enzymes, but these binding modes are specific to their unique structures and cannot be directly extrapolated to the target compound. vlifesciences.comnih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

There is no available data identifying key amino acid residues or describing the binding site characteristics for interactions involving 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid. Such studies are contingent on docking the compound into a specific protein target, which has not been reported in the literature.

Scoring Functions and Binding Affinity Predictions

Scoring functions are used in docking programs to estimate the binding affinity between a ligand and a protein. vlifesciences.com Without any molecular docking studies performed on 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, there are no reported scoring function values or binding affinity predictions (e.g., docking scores, binding energies in kcal/mol) for this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the physical movement of atoms and molecules over time, offering a more dynamic and detailed view of the ligand-receptor complex than is possible with static docking.

Conformational Stability of Ligand-Receptor Complexes

There are no published MD simulation studies assessing the conformational stability of a complex between 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid and any protein target. Such analysis would typically involve calculating metrics like the root-mean-square deviation (RMSD) over the simulation time to determine if the binding pose predicted by docking is stable.

Dynamic Behavior of Protein-Ligand Interactions

Information regarding the dynamic behavior of interactions, such as the persistence of hydrogen bonds or hydrophobic contacts between 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid and a protein target over time, is not available due to the absence of specific MD simulation research.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, DFT calculations can elucidate key features that govern its reactivity and interactions with biological targets.

Electronic Structure Properties (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For 2-acylpyrroles, a class of compounds structurally related to the target molecule, DFT studies have shown that the syn-conformer is generally more stable due to more effective π-electron delocalization. longdom.org It is anticipated that similar conformational preferences would be observed for 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid.

The Molecular Electrostatic Potential (MEP) map is another critical tool for understanding molecular interactions. nih.gov It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the acetyl and carboxylic acid groups, indicating these as sites for electrophilic attack. The hydrogen atom of the carboxylic acid and potentially the pyrrole (B145914) ring protons would exhibit positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Pyrrole Derivative

| Property | Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative for a related pyrrole derivative and not specific to 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, as direct computational studies are not publicly available.

Reactivity Descriptors and Frontier Molecular Orbitals

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. Frontier molecular orbitals (HOMO and LUMO) are central to understanding chemical reactions, as they are the primary orbitals involved in chemical bonding and electron transfer. The distribution of these orbitals on the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the acetyl and carboxylic acid groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Development of Predictive Models for Biological Activity